molecular formula C19H19NO4S2 B2453572 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1797278-07-9

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2453572
CAS No.: 1797278-07-9
M. Wt: 389.48
InChI Key: VPXWTHIBLJXERS-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxyphenylmethyl group and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.

    Substitution with Hydroxyphenylmethyl Group: The thiophene ring is then functionalized with a hydroxyphenylmethyl group through a Friedel-Crafts alkylation reaction, using hydroxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the substituted thiophene with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade solvents and reagents to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly interesting due to its known bioactivity in various therapeutic agents.

Medicine

Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar applications, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    N-(phenylmethyl)-4-methoxybenzenesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.

    N-((5-(methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide: Lacks the hydroxy group, potentially affecting its reactivity and bioactivity.

    N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-benzenesulfonamide: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.

Uniqueness

The unique combination of the hydroxyphenylmethyl group, thiophene ring, and methoxybenzenesulfonamide moiety in N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide provides a distinct set of electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-24-15-7-10-17(11-8-15)26(22,23)20-13-16-9-12-18(25-16)19(21)14-5-3-2-4-6-14/h2-12,19-21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXWTHIBLJXERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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